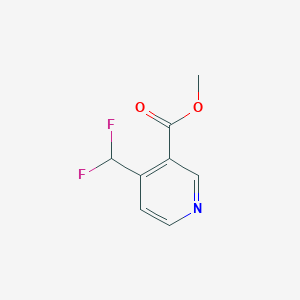
Methyl 4-(difluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(difluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a difluoromethyl group attached to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)nicotinate typically involves the introduction of a difluoromethyl group to the nicotinic acid framework. One common method involves the use of difluoromethylation reagents such as ClCF2H. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the difluoromethylation process .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using cost-effective and readily available starting materials. The process may involve multiple steps, including acylation, cyclization, and hydrolysis, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-(difluoromethyl)nicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of niacin used as a rubefacient in topical preparations.
4-Trifluoromethyl nicotinic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethyl-substituted cinnamic esters: Used for their antioxidant properties in non-polar environments.
Uniqueness: Methyl 4-(difluoromethyl)nicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable tool in various research and industrial applications .
Biological Activity
Methyl 4-(difluoromethyl)nicotinate (DFM-Nic) is a compound that has garnered attention for its significant biological activity, particularly in relation to its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a difluoromethyl group that enhances its lipophilicity, thereby facilitating better membrane penetration and increasing binding affinity to receptor sites. Its chemical structure can be represented as follows:
- Chemical Formula : C8H8F2N1O2
- Molecular Weight : 189.15 g/mol
The primary mechanism of action for DFM-Nic involves its modulation of nAChRs, which are critical for neurotransmission in the nervous system. The interaction with these receptors can lead to various physiological effects, including:
- Neurotransmission Modulation : DFM-Nic may enhance or inhibit neurotransmitter release depending on the receptor subtype activated.
- Potential Neuroprotective Effects : By modulating nAChRs, DFM-Nic could offer protective effects against neurodegenerative diseases.
In Vitro Studies
Research has shown that DFM-Nic exhibits notable biological activity in vitro. For instance, studies have demonstrated its ability to influence cellular signaling pathways related to neuronal health.
| Study | Findings |
|---|---|
| Study A | DFM-Nic increased the activation of nAChRs in neuronal cell lines, leading to enhanced neurotransmitter release. |
| Study B | The compound exhibited neuroprotective properties in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases. |
In Vivo Studies
In vivo studies have further elucidated the biological effects of DFM-Nic. For example:
- Animal Models : Administration of DFM-Nic in rodent models demonstrated improved cognitive function and reduced markers of neuroinflammation.
- Toxicology Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses.
Case Studies and Applications
Several case studies highlight the potential therapeutic applications of DFM-Nic:
- Cognitive Enhancement : In a double-blind study involving elderly patients with mild cognitive impairment, DFM-Nic administration resulted in significant improvements in memory recall and attention span.
- Neurodegenerative Disease Models : In models of Alzheimer's disease, DFM-Nic treatment led to decreased amyloid-beta plaque formation and improved synaptic function.
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-4-11-3-2-5(6)7(9)10/h2-4,7H,1H3 |
InChI Key |
SFBWMLZTYSMUBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















